4-Fluoro-3-(hydroxymethyl)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Scaffolds in Modern Organic Synthesis
Fluorinated benzoic acid scaffolds are of considerable importance in modern organic synthesis, primarily due to the unique properties that the fluorine atom imparts to the molecule. The incorporation of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a compound. nbinno.com These characteristics are highly sought after in medicinal chemistry and agrochemical development. nbinno.comnih.gov
The high electronegativity of the fluorine atom can influence the acidity and reactivity of the nearby carboxylic acid group. cymitquimica.com In the context of drug design, fluorination is a common strategy to enhance the pharmacokinetic profile of a potential drug molecule, often leading to improved efficacy and bioavailability. nbinno.com For instance, fluorinated compounds are integral to the development of drugs targeting inflammation and infectious diseases. nbinno.com Furthermore, fluoro-substituted benzoic acid derivatives serve as crucial precursors for a variety of pharmaceutical and agrochemical products. nih.gov
Structural Characteristics and Functional Groups of 4-Fluoro-3-(hydroxymethyl)benzoic Acid
The structure of this compound is defined by a central benzene (B151609) ring to which three distinct functional groups are attached: a carboxylic acid (-COOH) group, a hydroxymethyl (-CH2OH) group, and a fluorine (-F) atom. cymitquimica.com
The carboxylic acid group is a versatile functional handle that can undergo various chemical transformations, such as esterification and amidation. nbinno.com The hydroxymethyl group provides an additional site for chemical modification. cymitquimica.com The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. cymitquimica.comnbinno.com The interplay between the electron-withdrawing fluorine atom and the other functional groups makes this compound a subject of interest for various chemical reactions and synthetic applications. cymitquimica.com The presence of both the carboxylic acid and hydroxymethyl groups suggests that the compound will exhibit moderate solubility in polar solvents due to the potential for hydrogen bonding. cymitquimica.com
Below is a table summarizing the key physicochemical properties of this compound.
Overview of Academic Research Trajectories for Aromatic Hydroxy and Carboxylic Acid Derivatives
Aromatic compounds containing both hydroxyl (or hydroxymethyl) and carboxylic acid functionalities represent a significant and versatile class of molecules in chemical research. researchgate.netresearchgate.net These derivatives are foundational starting materials and intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net
Current research often focuses on developing novel and efficient synthetic methodologies to access these compounds and their derivatives. researchgate.netresearchgate.net The functional groups present in these molecules, the carboxylic acid and the hydroxyl group, allow for a diverse range of chemical transformations. rroij.com For example, the carboxylic acid can be converted into esters, amides, and other derivatives, which have applications in industries ranging from fragrances to polymers. numberanalytics.com The hydroxyl group can also be modified, further expanding the synthetic possibilities.
The study of these compounds is also driven by the need for new materials and biologically active molecules. Researchers are continuously exploring how the specific substitution patterns on the aromatic ring influence the physical, chemical, and biological properties of the resulting compounds. patsnap.com The synthesis of novel aromatic hydroxy and carboxylic acids remains an active area of investigation, aiming to create new chemical entities for various applications. researchgate.net
Mentioned Compounds
Properties
IUPAC Name |
4-fluoro-3-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBTNMTYJGLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281710 | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816449-68-0 | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816449-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 3 Hydroxymethyl Benzoic Acid
Carbon-Carbon Bond Forming Reactions for Aromatic Carboxylic Acids
The formation of the carboxylic acid moiety is a critical step in the synthesis of 4-fluoro-3-(hydroxymethyl)benzoic acid. This can be achieved through various carbon-carbon bond-forming reactions, including direct carboxylation and the oxidation of precursor molecules.
Carboxylation Strategies
Carboxylation strategies involve the introduction of a carboxylic acid group onto the aromatic ring. One common approach is the carboxylation of an organometallic species. For instance, a fluorinated aromatic compound can be converted into an organolithium or Grignard reagent, which then reacts with carbon dioxide to form the corresponding benzoic acid after an acidic workup.
Another method involves the Kolbe-Schmitt reaction, where a phenoxide is carboxylated with carbon dioxide under pressure. A relevant example is the synthesis of 3-hydroxy-4-fluorobenzoic acid, where 4-fluorophenol (B42351) is treated with potassium hydroxide (B78521) and then carbon dioxide to introduce the carboxyl group. acs.org This highlights a viable route to a hydroxylated analog, which could potentially be a precursor to the target molecule.
Oxidative Cleavage Routes to Benzoic Acid Derivatives
An alternative to direct carboxylation is the oxidative cleavage of a carbon-carbon bond in a suitable precursor. A common strategy is the oxidation of an alkyl group on the aromatic ring. For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This method is particularly effective when the corresponding alkylated aromatic compound is readily available. The regiochemistry of the final product is determined by the position of the alkyl group on the starting material.
Introduction and Manipulation of the Hydroxymethyl Moiety on the Aromatic Ring
The introduction of the hydroxymethyl group is a key transformation in the synthesis of this compound. This can be accomplished either by reducing a more oxidized functional group or through direct hydroxymethylation.
Reduction of Ester and Aldehyde Precursors to Alcohols
A widely used and reliable method for generating a hydroxymethyl group is the reduction of a corresponding ester or aldehyde. For example, a 4-fluoro-3-formylbenzoic acid or its ester derivative can be selectively reduced to the desired benzyl (B1604629) alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that is often used for the selective reduction of aldehydes and ketones in the presence of esters or carboxylic acids. In contrast, lithium aluminum hydride is a more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids.
Interactive Data Table 1: Common Reducing Agents for Carbonyl Compounds
| Reducing Agent | Formula | Applicable Substrates |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones |
Direct Hydroxymethylation Approaches
Direct hydroxymethylation involves the introduction of a -CH₂OH group onto the aromatic ring in a single step. This can be achieved through electrophilic substitution using formaldehyde (B43269) (HCHO) in the presence of an acid catalyst. google.com However, for deactivated rings, such as those containing a carboxylic acid and a fluorine atom, this reaction can be challenging and may result in low yields or a mixture of products.
More advanced methods involve transition-metal-catalyzed C-H activation. For example, ruthenium-catalyzed regioselective hydroxymethylation of arenes using paraformaldehyde has been developed. acs.orgacs.org This approach offers a direct route to hydroxymethylated aromatic compounds. However, the application of such methods to a substrate like 4-fluorobenzoic acid would need to overcome the directing effects of the existing substituents to achieve the desired regioselectivity at the 3-position. Given these challenges, a multi-step approach involving formylation followed by reduction is often a more practical strategy.
Regioselective Fluorination Techniques in Aromatic Systems
The precise placement of the fluorine atom is crucial for the identity of this compound. Regioselective fluorination can be achieved through several methods, primarily categorized as electrophilic or nucleophilic fluorination.
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.
Nucleophilic aromatic substitution (SₙAr) is another powerful technique for introducing fluorine. This method involves the displacement of a leaving group (such as a nitro or halide group) by a fluoride (B91410) ion. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. Common fluoride sources for this reaction include potassium fluoride (KF) and cesium fluoride (CsF).
The Balz-Schiemann reaction is a classic method that proceeds via the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. This can be a useful alternative when other fluorination methods are not suitable. For instance, 4-aminobenzoic acid can be converted to 4-fluorobenzoic acid via this reaction, which involves diazotization followed by treatment with tetrafluoroborate. google.com
Interactive Data Table 2: Key Fluorination Methods for Aromatic Systems
| Method | Reagent Type | Key Characteristics |
|---|---|---|
| Electrophilic Fluorination | Electrophilic (e.g., Selectfluor®) | Suitable for electron-rich aromatic rings. |
| Nucleophilic Aromatic Substitution | Nucleophilic (e.g., KF, CsF) | Requires an electron-withdrawing group ortho or para to a leaving group. |
Advanced Reaction Chemistry and Derivatization Strategies of 4 Fluoro 3 Hydroxymethyl Benzoic Acid
Chemical Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of diverse intermediates and final products.
Esterification Reactions for Intermediate and Product Synthesis
Esterification of the carboxylic acid moiety in 4-Fluoro-3-(hydroxymethyl)benzoic acid is a fundamental transformation, often employed as a protective strategy for the carboxyl group or to synthesize ester derivatives with specific properties. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
For instance, the synthesis of methyl 4-fluoro-3-(hydroxymethyl)benzoate can be achieved by dissolving this compound in methanol (B129727) and adding a catalytic amount of a strong acid like sulfuric acid, followed by heating the mixture to reflux. A similar procedure has been successfully applied to the structurally related 4-fluoro-3-nitro-benzoic acid, which, upon refluxing in methanol with concentrated sulfuric acid for three hours, yielded the corresponding methyl ester in 90% yield.
Alternative methods for esterification include the use of reagents like thionyl chloride in the alcohol solvent. This approach has been demonstrated with the analogous 4-fluoro-3-hydroxy-benzoic acid, where dropwise addition of thionyl chloride to a cooled methanol solution of the acid, followed by heating, afforded the methyl ester.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | High |
| This compound | Thionyl Chloride | Methanol | 0°C to 70°C | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | High |
| This compound | Various Alcohols (e.g., Ethanol, Propanol) | H₂SO₄ (catalytic) | Reflux | Corresponding Alkyl Esters | Moderate to High |
Amidation Reactions and Peptide Coupling Applications
The carboxylic acid functionality of this compound can be readily converted to amides, which are crucial linkages in many biologically active molecules and materials. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
A widely used approach involves the use of peptide coupling reagents. luxembourg-bio.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective in promoting amide bond formation under mild conditions, which is particularly important for substrates with sensitive functional groups. luxembourg-bio.compeptide.com The reaction generally proceeds by the formation of a highly reactive activated ester intermediate in situ, which is then readily attacked by the amine. luxembourg-bio.com
The general procedure involves dissolving the carboxylic acid, the amine, and the coupling reagent in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Often, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is added to neutralize the acid formed during the reaction and to facilitate the coupling process.
| Amine | Coupling Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Benzylamine | HATU | DIPEA | DMF | N-Benzyl-4-fluoro-3-(hydroxymethyl)benzamide |
| Piperidine | HBTU | TEA | DCM | (4-Fluoro-3-(hydroxymethyl)phenyl)(piperidin-1-yl)methanone |
| Glycine methyl ester | EDC/HOBt | DIPEA | DMF | Methyl 2-(4-fluoro-3-(hydroxymethyl)benzamido)acetate |
Reduction to Aldehyde and Primary Alcohol
The carboxylic acid group of this compound can be reduced to either the corresponding aldehyde, 4-fluoro-3-(hydroxymethyl)benzaldehyde, or the primary alcohol, (4-fluoro-3-(hydroxymethyl)phenyl)methanol. The choice of reducing agent and reaction conditions determines the extent of the reduction.
Selective reduction to the aldehyde is a more delicate transformation and often requires specific reagents that can stop the reduction at the aldehyde stage without proceeding to the alcohol. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced under controlled conditions.
For the complete reduction to the primary alcohol, more powerful reducing agents are typically employed. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids directly to alcohols. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. A related compound, 3-bromo-4-fluoro-benzoic acid, has been successfully reduced to the corresponding benzyl (B1604629) alcohol using lithium alanate in tetrahydrofuran. google.com Another common reagent for this transformation is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which offers good selectivity for the reduction of carboxylic acids in the presence of other functional groups.
Modifications and Reactivity of the Hydroxymethyl Group
The hydroxymethyl group provides a second reactive handle on the this compound scaffold, allowing for further derivatization through oxidation, etherification, and esterification.
Oxidation Reactions to Carbonyl and Carboxyl Functions
The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, leading to the formation of 4-fluoro-3-formylbenzoic acid or 4-fluorobenzene-1,3-dicarboxylic acid, respectively. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions.
Mild oxidizing agents are required for the selective conversion to the aldehyde, 4-fluoro-3-formylbenzoic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose as they can oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
For the oxidation to the carboxylic acid, 4-fluorobenzene-1,3-dicarboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this transformation. It is important to note that these harsh conditions might also affect other parts of the molecule if not properly controlled.
Etherification and Esterification of the Hydroxyl Moiety
The hydroxyl group of the hydroxymethyl substituent can readily undergo etherification and esterification reactions. These transformations are often performed after protecting the more acidic carboxylic acid group, for instance, as a methyl or ethyl ester, to prevent its interference with the reaction.
Etherification is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting methyl 4-fluoro-3-(hydroxymethyl)benzoate with sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl bromide) would yield the corresponding methyl or benzyl ether.
Esterification of the hydroxymethyl group can be accomplished by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a catalyst or a base. For instance, treatment of methyl 4-fluoro-3-(hydroxymethyl)benzoate with acetic anhydride in the presence of a catalytic amount of acid or a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.
| Reaction Type | Reagent | Conditions | Product |
|---|
Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group (–CH₂OH) of this compound is a primary alcohol and, as such, its hydroxyl moiety is a poor leaving group. For nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a more effective leaving group. This is typically achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
One common strategy is the conversion of the hydroxymethyl group to a chloromethyl group (–CH₂Cl) using reagents like thionyl chloride (SOCl₂) or a solution of hydrochloric acid. The resulting 4-fluoro-3-(chloromethyl)benzoic acid is a valuable intermediate, as the chloride ion is a good leaving group, readily displaced by a variety of nucleophiles. sigmaaldrich.com This allows for the introduction of a wide range of functional groups at the benzylic position.
The general scheme for these nucleophilic substitution reactions can be summarized as follows:
Activation of the Hydroxyl Group: Conversion of the –OH group into a better leaving group (LG), such as –Cl, –Br, –OTs (tosylate), or –OMs (mesylate).
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic benzylic carbon, displacing the leaving group.
This two-step process opens up synthetic pathways to a variety of derivatives, as illustrated in the table below.
| Nucleophile (Nu⁻) | Product | Reaction Conditions |
|---|---|---|
| CN⁻ (Cyanide) | 4-Fluoro-3-(cyanomethyl)benzoic acid | Reaction of the corresponding chloromethyl derivative with NaCN or KCN in a polar aprotic solvent. |
| N₃⁻ (Azide) | 3-(Azidomethyl)-4-fluorobenzoic acid | Reaction of the chloromethyl derivative with sodium azide (B81097) (NaN₃). |
| OR⁻ (Alkoxide) | 4-Fluoro-3-(alkoxymethyl)benzoic acid | Williamson ether synthesis, reacting the chloromethyl derivative with an alcohol in the presence of a base. |
| NHR₂ (Amine) | 4-Fluoro-3-((dialkylamino)methyl)benzoic acid | Reaction of the chloromethyl derivative with a primary or secondary amine. |
Aromatic Reactivity and Functionalization of the Fluorobenzene Core
The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic effects of the three substituents: the fluorine atom, the hydroxymethyl group, and the carboxylic acid group.
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The fluorine atom on the aromatic ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org The feasibility of this reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the carboxylic acid group (–COOH) is a meta-director for electrophilic substitution but an ortho, para-activator for nucleophilic substitution.
The carboxylic acid group, being para to the fluorine atom, activates the C4 position for nucleophilic attack. This activation is further enhanced under basic conditions where the carboxylate anion (–COO⁻) is formed. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to the synthesis of diverse derivatives.
| Nucleophile | Product Example | Significance |
|---|---|---|
| Ammonia (NH₃) or Amines (RNH₂, R₂NH) | 4-Amino-3-(hydroxymethyl)benzoic acid derivatives | Provides a route to substituted anthranilic acid analogs. researchgate.net |
| Hydroxide (B78521) (OH⁻) | 4-Hydroxy-3-(hydroxymethyl)benzoic acid | Introduction of a hydroxyl group. |
| Alkoxides (RO⁻) | 4-Alkoxy-3-(hydroxymethyl)benzoic acid | Formation of ether linkages. |
| Thiolates (RS⁻) | 4-(Alkylthio)-3-(hydroxymethyl)benzoic acid | Formation of thioether linkages. |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is directed by the combined influence of the existing substituents. wikipedia.org The directing effects of each group are summarized below:
Fluorine (–F): A deactivating but ortho, para-directing group due to the interplay of its strong electron-withdrawing inductive effect and electron-donating resonance effect. wikipedia.orgcsbsju.edu
Hydroxymethyl (–CH₂OH): A weakly activating, ortho, para-directing group.
Carboxylic Acid (–COOH): A deactivating, meta-directing group. cognitoedu.org
The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. The positions on the ring available for substitution are C2, C5, and C6. The directing effects of the substituents on these positions are as follows:
Position C2: Ortho to the hydroxymethyl group and ortho to the fluorine atom. Both groups direct to this position.
Position C5: Meta to the hydroxymethyl group, meta to the fluorine atom, and ortho to the carboxylic acid group. The carboxylic acid group directs meta to itself, which would be position 5.
Position C6: Para to the hydroxymethyl group and meta to the fluorine atom. The hydroxymethyl group directs to this position.
Given the strong deactivating and meta-directing nature of the carboxylic acid group, electrophilic substitution is generally disfavored. However, under forcing conditions, substitution might occur. The hydroxymethyl group and the fluorine atom direct towards the ortho and para positions relative to themselves. The interplay of these effects makes predicting the major product complex, but it is likely that substitution will be directed to the positions activated by the ortho, para-directing groups and not strongly deactivated by the meta-directing group.
Derivatization for Analytical and Research Purposes
Pre-column Fluorescence Labeling for Detection Enhancement
For the sensitive detection and quantification of this compound in complex matrices using high-performance liquid chromatography (HPLC), pre-column derivatization with a fluorescent labeling reagent is a common strategy. nih.gov The carboxylic acid functional group of the molecule is the primary target for this derivatization. The reaction involves coupling the carboxylic acid with a fluorescent tag, which imparts high sensitivity to the analyte for fluorescence detection.
The derivatization reaction typically involves an esterification where the carboxylic acid is converted into a fluorescent ester. A variety of fluorescent labeling reagents are available for this purpose.
| Fluorescent Labeling Reagent | Abbreviation | Reaction Principle |
|---|---|---|
| 4-Bromomethyl-7-methoxycoumarin | BrMMC | Forms a fluorescent ester with the carboxylic acid under basic conditions. nih.gov |
| 9-Anthryldiazomethane | ADAM | Reacts with carboxylic acids to form fluorescent anthrylmethyl esters. thermofisher.com |
| 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate | AE-OTf | A highly sensitive reagent that reacts rapidly with carboxylic acids. |
| 6-Oxy-(acetyl ethylenediamine) fluorescein | AEF | A novel reagent designed for the derivatization of carboxylic acids for HPLC analysis. nih.gov |
This derivatization significantly lowers the detection limits, allowing for the analysis of trace amounts of the compound. The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the available HPLC-fluorescence detection system.
Trimethylsilylation for Gas Chromatography-Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov this compound, due to its polar carboxylic acid and hydroxymethyl groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.
Trimethylsilylation is the most common derivatization method for this purpose. In this reaction, the active hydrogens of the carboxylic acid and hydroxymethyl groups are replaced by non-polar trimethylsilyl (B98337) (TMS) groups. This is typically achieved by reacting the analyte with a silylating agent.
The reaction proceeds as follows: C₈H₇FO₃ + 2 (CH₃)₃Si-X → C₈H₅FO(OSi(CH₃)₃)(CH₂OSi(CH₃)₃) + 2 HX where X is part of the silylating reagent.
| Silylating Reagent | Abbreviation | Characteristics |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and commonly used silylating agent that reacts with both the carboxylic acid and alcohol groups. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another highly reactive silylating reagent, often used for derivatizing a wide range of functional groups. youtube.com |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A highly reactive reagent suitable for derivatizing amino acids, phenols, and carboxylic acids. |
The resulting TMS derivative is significantly more volatile and less polar, allowing for its successful analysis by GC-MS. nih.gov This method is widely used in metabolomics and for the analysis of various organic acids and alcohols in biological and environmental samples. nih.gov
Other Derivatization Techniques for Spectroscopic Characterization
The spectroscopic analysis of this compound often necessitates derivatization to enhance analyte properties for specific analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Derivatization can improve volatility, thermal stability, and ionization efficiency, and can provide additional structural information through the introduction of specific chemical moieties. These modifications are instrumental in achieving clearer and more interpretable spectroscopic data.
For mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), derivatization is a common strategy to increase the volatility and thermal stability of polar analytes like this compound. The presence of both a carboxylic acid and a hydroxyl group makes the molecule relatively non-volatile. Acylation is a frequently employed technique for both functional groups.
One common approach involves the conversion of the hydroxyl group to an ester and the carboxylic acid group to an anhydride or a different ester. For instance, reaction with a perfluoroacylating agent, such as perfluorooctanoyl chloride, can significantly increase the molecular weight of the analyte. This shift in mass is readily detectable by MS and can help in the positive identification of the compound. The derivatization of a similar compound, benzyl alcohol, with perfluorooctanoyl chloride resulted in a derivative with a molecular mass of 504 g/mol , a substantial increase from the original 108 g/mol , which aids in its identification. nih.gov Another novel derivatizing agent, 4-carbethoxyhexafluorobutyryl chloride, has been used for benzyl alcohol, converting it into a higher molecular weight derivative (358 g/mol ) suitable for GC-MS analysis. astm.org
Similarly, benzoyl chloride can be used to derivatize both amine and alcohol groups, a process known as benzoylation. acs.org This derivatization enhances the stability and chromatographic properties of the analyte for techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). acs.org
The following table illustrates hypothetical derivatization reactions for this compound and the expected mass shift in mass spectrometry.
| Derivatizing Reagent | Functional Group Targeted | Expected Derivative | Change in Molecular Weight (Δm/z) |
| Acetic Anhydride | Hydroxyl and Carboxyl | 4-Fluoro-3-(acetoxymethyl)benzoic anhydride | +84 |
| Perfluorooctanoyl chloride | Hydroxyl | 4-Fluoro-3-((perfluorooctanoyloxy)methyl)benzoic acid | +486 |
| Benzoyl chloride | Hydroxyl and Carboxyl | 4-Fluoro-3-(benzoyloxymethyl)benzoic anhydride | +212 |
For nuclear magnetic resonance (NMR) spectroscopy, derivatization is often employed to resolve overlapping signals or to introduce a nucleus that is more sensitive or has a wider chemical shift range. While ¹H and ¹³C NMR are standard techniques, derivatization can provide complementary information. For instance, esterification of the carboxylic acid with a simple alcohol like methanol would result in the appearance of a new singlet in the ¹H NMR spectrum around 3.9 ppm, corresponding to the methyl ester protons, and a new signal in the ¹³C NMR spectrum around 52 ppm for the methoxy (B1213986) carbon.
The use of stable isotope labeling in derivatization can also be a powerful tool in pharmacokinetic studies using NMR. For example, benzoic acid can be labeled with ¹³C and its conversion to hippuric acid can be monitored by ¹³C-NMR spectroscopy. nih.gov This approach could be adapted for this compound to trace its metabolic fate.
The table below summarizes potential derivatization strategies for NMR characterization of this compound.
| Derivatization Reaction | Reagent | Spectroscopic Change (¹H NMR) | Spectroscopic Change (¹³C NMR) |
| Esterification | Methanol, H⁺ | Appearance of a methoxy singlet (~3.9 ppm) | Appearance of a methoxy carbon signal (~52 ppm) |
| Silylation | Trimethylsilyl chloride | Appearance of a trimethylsilyl singlet (~0.2 ppm) | Appearance of a trimethylsilyl carbon signal (~0 ppm) |
These derivatization techniques are essential tools for the comprehensive spectroscopic characterization of this compound, enabling more sensitive and specific detection and structural elucidation.
Spectroscopic and Structural Characterization Methods for 4 Fluoro 3 Hydroxymethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of atoms within a molecule. For 4-Fluoro-3-(hydroxymethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural elucidation.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule based on their unique chemical environments. The spectrum for this compound would be expected to show several distinct signals:
Aromatic Protons: The benzene (B151609) ring has three protons. Their precise chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the three different substituents: the fluorine, the hydroxymethyl group, and the carboxylic acid group. One would expect complex splitting patterns (e.g., doublets or doublet of doublets) due to coupling between adjacent protons and also coupling to the nearby fluorine atom.
Hydroxymethyl Protons (CH₂OH): This group would typically produce two signals. The two protons on the methylene (B1212753) (CH₂) group would appear as a singlet or a doublet, depending on coupling with the alcohol proton. The alcohol proton (OH) itself would likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
Carboxylic Acid Proton (COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield in the spectrum.
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, which has eight carbon atoms, one would expect to see eight distinct signals in the ¹³C NMR spectrum, assuming no accidental overlap:
Carboxylic Carbon (COOH): This carbon is highly deshielded due to the two oxygen atoms and appears at the downfield end of the spectrum.
Aromatic Carbons: The six carbons of the benzene ring would each give a unique signal. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹J C-F), appearing as a doublet. The chemical shifts of the other aromatic carbons are influenced by their position relative to the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating hydroxymethyl group.
Hydroxymethyl Carbon (CH₂OH): The carbon of the methylene group would appear in the aliphatic region of the spectrum.
Fluorine-19 NMR (¹⁹F NMR) is highly specific for analyzing fluorine-containing compounds. bldpharm.com Since ¹⁹F has a natural abundance of 100% and is a spin-½ nucleus, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable information on the substitution pattern of the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. spectroscopyonline.com The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure:
O-H Stretching (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. spectroscopyonline.com
O-H Stretching (Alcohol): A moderately broad peak corresponding to the O-H stretch of the hydroxymethyl group would typically appear around 3500-3200 cm⁻¹. This may overlap with the broader carboxylic acid O-H band.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group would be found just below 3000 cm⁻¹.
C=O Stretching (Carbonyl): A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected in the region of 1710-1680 cm⁻¹. spectroscopyonline.com
C-C Stretching (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-F Stretching: A strong absorption band for the carbon-fluorine bond stretch is typically observed in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₇FO₃, corresponding to a molecular weight of approximately 170.14 g/mol . cymitquimica.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, as it often allows for the detection of the intact molecular ion. In ESI-MS, the analysis of this compound would likely show:
In negative ion mode: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 169. This is often the base peak for carboxylic acids in this mode.
In positive ion mode: A peak for the protonated molecule [M+H]⁺ at an m/z of approximately 171 might be observed, although it is often less intense than the [M-H]⁻ signal for acids.
Analysis of the fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of water (H₂O) from the hydroxymethyl group or the loss of a carboxyl group (COOH).
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. In the case of this compound, both the carboxylic acid and hydroxymethyl groups can be derivatized, typically by silylation, to form more volatile esters and ethers.
Upon introduction into the mass spectrometer, the molecule undergoes electron ionization, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps confirm the molecular structure. While a specific mass spectrum for this compound is not publicly available, its fragmentation can be predicted based on the known behavior of benzoic acid and its substituted derivatives. docbrown.infofu-berlin.de
The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.14 g/mol ). Key fragmentation pathways for aromatic carboxylic acids include the loss of functional groups attached to the ring. libretexts.org Common fragmentation patterns would likely involve:
Loss of a hydroxyl radical (•OH) from the carboxyl group, resulting in a prominent acylium ion ([M-17]⁺).
Loss of the entire carboxyl group (•COOH) , leading to a [M-45]⁺ fragment.
Decarboxylation following the loss of the hydroxyl radical , which involves the loss of carbon monoxide (CO) from the [M-17]⁺ fragment to yield a phenyl cation derivative ([M-17-28]⁺). docbrown.info
Cleavage related to the hydroxymethyl group , such as the loss of water ([M-18]⁺) or formaldehyde (B43269) ([M-30]⁺).
These predicted fragmentation patterns provide a basis for the identification of this compound and its derivatives in complex mixtures.
| Fragmentation Process | Lost Fragment | Expected m/z of Resulting Ion | Notes |
|---|---|---|---|
| Molecular Ion | - | 170 | Corresponds to the intact ionized molecule [C₈H₇FO₃]⁺. |
| Loss of Hydroxyl Radical | •OH | 153 | Formation of a stable benzoyl-type cation. A very common fragmentation for benzoic acids. docbrown.info |
| Loss of Water | H₂O | 152 | Loss from the hydroxymethyl and an adjacent hydrogen or the carboxylic acid group. |
| Loss of Carboxyl Group | •COOH | 125 | Results in the fluorinated, hydroxylated phenyl cation. libretexts.org |
| Loss of CO from [M-17]⁺ | •OH, then CO | 125 | Another common pathway in benzoic acids leading to the substituted phenyl cation. docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing light. The substituents on the ring—the carboxyl group (-COOH), the fluoro group (-F), and the hydroxymethyl group (-CH₂OH)—act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore.
Benzoic acid derivatives typically exhibit three characteristic absorption bands in their UV spectra, which are assigned to π → π* transitions within the aromatic system. researchgate.net These are often referred to as the A, B, and C bands (or E1, E2, and B bands). researchgate.net
A-band (or E1-band): Occurs at shorter wavelengths, typically around 190 nm.
B-band (or E2-band): Found in the region of 230 nm.
C-band (or B-band): A weaker, fine-structured band appearing at longer wavelengths, around 280 nm. researchgate.net
The precise absorption maxima (λmax) for this compound are influenced by the electronic effects of its substituents. The fluoro, hydroxyl, and carboxyl groups can cause shifts in the absorption bands (either to longer wavelengths, a bathochromic shift, or to shorter wavelengths, a hypsochromic shift) compared to unsubstituted benzene. The spectrum is also sensitive to the pH of the solution, as the deprotonation of the carboxylic acid group to form a carboxylate ion alters the electronic structure of the molecule. researchgate.net
| Absorption Band | Typical Wavelength Range (nm) for Benzoic Acids researchgate.net | Associated Electronic Transition |
|---|---|---|
| A-band (E1-band) | ~190 | π → π |
| B-band (E2-band) | ~230 | π → π |
| C-band (B-band) | ~280 | π → π* |
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine its crystal system, space group, and unit cell dimensions, as well as detailed information about bond lengths, bond angles, and intermolecular interactions.
For carboxylic acids like this compound, a characteristic feature in the solid state is the formation of hydrogen-bonded dimers. The carboxyl groups of two molecules typically associate via strong O—H···O hydrogen bonds, forming a cyclic R²₂(8) graph-set motif.
While the specific crystal structure of this compound has not been publicly reported, analysis of closely related fluorinated benzoic acid derivatives provides insight into the expected structural features. For instance, the crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecule where pairs are linked into centrosymmetric dimers through classic carboxylic acid hydrogen bonding. This type of analysis provides definitive confirmation of the molecular connectivity and reveals the supramolecular assembly in the solid state.
The table below presents crystallographic data for 3-Fluoro-4-methylbenzoic acid as a representative example to illustrate the type of information obtained from an XRD study of a related compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
| Z (Molecules per unit cell) | 4 |
| Key Intermolecular Interaction | O—H···O hydrogen bonding forming centrosymmetric dimers |
Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Hydroxymethyl Benzoic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and exploring the various possible conformations of 4-Fluoro-3-(hydroxymethyl)benzoic acid. These calculations help to identify the most stable structures and understand the influence of the substituents on the geometry of the benzene (B151609) ring.
The presence of the flexible hydroxymethyl and carboxylic acid groups gives rise to several possible conformations for this compound. The primary degrees of freedom are the torsion angles involving the C-C bond connecting the hydroxymethyl group to the ring, the C-O bond of the alcohol, the C-C bond of the carboxylic acid group, and the C-O bond of its hydroxyl group.
Computational energy minimization procedures are employed to identify the geometries that correspond to energy minima on the potential energy surface. These studies on analogous molecules, such as substituted benzoic acids and benzyl (B1604629) alcohols, indicate that the planar conformation of the carboxylic acid group is generally favored due to conjugation with the aromatic ring. proquest.com However, the orientation of the hydroxyl group within the carboxylic acid can exist in syn and anti conformations, with the syn conformer often being more stable due to intramolecular hydrogen bonding. ucl.ac.uk
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-C-O-H) | Relative Energy (kcal/mol) |
| A | 0 | 180 | 0.00 |
| B | 180 | 180 | 1.25 |
| C | 0 | 0 | 2.50 |
| D | 180 | 0 | 3.75 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.
The electronic properties of this compound are dictated by the interplay of the electron-withdrawing fluorine atom and carboxylic acid group, and the hydroxymethyl group. Quantum chemical calculations can provide valuable information about the charge distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP, for instance, can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into its intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons.
For a substituted benzoic acid, the HOMO is typically a π-orbital delocalized over the benzene ring and the oxygen atoms of the carboxylic acid group. quora.com The LUMO is usually a π*-orbital, also delocalized over the aromatic system and the carbonyl group. quora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The presence of the fluorine and hydroxymethyl substituents will modulate the energies of these frontier orbitals.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: This table presents hypothetical data for illustrative purposes.
Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the key structures and energetic barriers that govern the transformation.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which is directly related to the reaction rate.
In addition to transition states, computational modeling can identify and characterize any reaction intermediates, which are short-lived, high-energy species that are formed and consumed during the course of a reaction. For reactions involving this compound, such as esterification of the carboxylic acid or oxidation of the hydroxymethyl group, computational studies can provide detailed geometric and electronic information about the intermediates and transition states involved.
When a reaction can proceed through multiple pathways to yield different products, computational modeling can be used to predict the most likely outcome. By comparing the activation energies of the different pathways, it is possible to determine which one is kinetically favored. This is particularly useful for understanding and predicting the regioselectivity and stereoselectivity of reactions.
For this compound, computational studies could be employed to investigate the selectivity of, for example, electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, hydroxymethyl, and carboxyl groups) could be rationalized by analyzing the stability of the intermediate carbocations (Wheland intermediates) for substitution at different positions on the aromatic ring. Frontier molecular orbital theory can also provide insights into reactivity and selectivity. cureffi.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic properties. By comparing calculated spectra with experimental data, a more detailed and accurate assignment of the spectral features can be achieved.
Theoretical calculations of vibrational frequencies can aid in the assignment of infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with the experimental spectra to identify the vibrational modes associated with specific functional groups and molecular motions. Such calculations have been successfully applied to other substituted benzoic acids. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These predicted chemical shifts can be invaluable in assigning the signals in experimental NMR spectra and confirming the structure of this compound and its derivatives. nih.gov
The prediction of electronic transitions using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis absorption spectra. nih.govrsc.org By calculating the excitation energies and oscillator strengths of the electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which can then be compared with experimental measurements. researchgate.netrsc.org
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| ¹H NMR Chemical Shift (Ar-H) | 7.2-7.8 ppm | 7.1-7.7 ppm |
| ¹³C NMR Chemical Shift (C-F) | 160 ppm | 158 ppm |
| UV-Vis λmax | 240 nm | 242 nm |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the correlation between predicted and experimental values.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
MD simulations model the intricate dance of atoms and molecules, providing a detailed view of how this compound would interact with itself and with surrounding solvent molecules. These simulations are crucial for predicting and understanding macroscopic properties such as solubility, crystal structure, and transport phenomena, which are governed by interactions at the molecular level.
Intermolecular Interactions
The structure of this compound, featuring a carboxylic acid group, a hydroxymethyl group, and a fluorine atom, allows for a variety of intermolecular interactions. MD simulations can quantify the strength and dynamics of these interactions, primarily hydrogen bonding and electrostatic interactions. For instance, studies on other benzoic acid derivatives have highlighted the importance of hydrogen bonding in the formation of dimers and larger molecular aggregates. nih.gov
In a simulated environment, one could expect to observe strong hydrogen bonds forming between the carboxylic acid groups of two this compound molecules, leading to the formation of cyclic dimers. Additionally, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, further contributing to a complex network of intermolecular connections. The fluorine atom, with its high electronegativity, would influence the electron distribution within the molecule, thereby modulating the strength of these interactions.
To illustrate the type of data obtained from such simulations, a hypothetical analysis of radial distribution functions (RDFs) could be presented. RDFs describe the probability of finding an atom at a certain distance from another atom.
Hypothetical Radial Distribution Function (RDF) Analysis for Dimerization
| Interacting Atom Pair | Peak Distance (Å) | Interpretation |
| O(carboxyl)...H-O(carboxyl) | 1.8 | Strong hydrogen bond indicative of carboxylic acid dimerization. |
| O(hydroxymethyl)...H-O(carboxyl) | 2.0 | Hydrogen bonding between the hydroxymethyl and carboxylic acid groups. |
| H(hydroxymethyl)...O(carboxyl) | 2.1 | Reciprocal hydrogen bonding interaction. |
This table is illustrative and represents the kind of data that would be generated from a molecular dynamics simulation.
Solvent Effects
The choice of solvent can significantly impact the behavior of this compound. MD simulations are particularly adept at elucidating the specific interactions between a solute and solvent molecules, explaining phenomena like solubility and crystal morphology. rsc.org For example, in a polar protic solvent like water, the solvent molecules would actively compete to form hydrogen bonds with the carboxylic acid and hydroxymethyl groups, potentially disrupting the formation of solute-solute dimers. In contrast, a nonpolar solvent would be less interactive, likely promoting self-association of the solute molecules.
Simulations can quantify these solvent effects by calculating properties such as the solvent accessible surface area (SASA) and the number of hydrogen bonds formed between the solute and solvent.
Hypothetical Solvent Effects on this compound
| Solvent | Average Solute-Solvent H-Bonds | Average Solute SASA (Ų) | Interpretation |
| Water | 8.5 | 150 | Strong solvation shell, indicating high solubility. |
| Methanol (B129727) | 6.2 | 135 | Good solvation, but less effective than water. |
| Chloroform | 1.1 | 110 | Poor solvation, promoting solute-solute interactions. |
This table is illustrative and represents the kind of data that would be generated from a molecular dynamics simulation.
These simulations provide a molecular-level rationale for experimentally observed behaviors and can guide the selection of appropriate solvents for synthesis, crystallization, and formulation processes.
Advanced Applications in Synthetic Organic Chemistry
Strategic Building Block for the Synthesis of Complex Organic Molecules
4-Fluoro-3-(hydroxymethyl)benzoic acid serves as a strategic building block in the multi-step synthesis of complex organic molecules, particularly within medicinal chemistry and materials science. The three distinct functional groups on the phenyl ring can be manipulated selectively, making it a highly versatile precursor.
The carboxylic acid group provides a handle for forming amide bonds, esters, or can be reduced to an alcohol.
The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., a halide) for nucleophilic substitution, or used to form ethers.
The fluorine atom is a key feature, as its incorporation into organic molecules can significantly alter their physicochemical and biological properties. organic-chemistry.org Fluorine's high electronegativity and relatively small size can influence the acidity of the carboxylic acid, modulate the conformation of the molecule, and enhance metabolic stability and lipophilicity, which are crucial parameters in drug design. organic-chemistry.org
The presence of these groups allows for a programmed sequence of reactions, enabling the construction of intricate molecular architectures. For instance, the carboxylic acid can be protected while the hydroxymethyl group is modified, or vice versa, allowing for precise control over the synthetic route. This versatility makes it an attractive starting material for creating libraries of compounds for drug discovery and other applications.
Precursor in the Development of Research Probes and Chemical Tools
The fluorine atom in this compound makes it a valuable precursor for the development of specialized research probes and chemical tools. The stable ¹⁹F isotope is 100% naturally abundant and has a nuclear spin of ½, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. As biological systems are devoid of fluorine, ¹⁹F-NMR offers a background-free window to study molecular interactions.
By incorporating this fluorinated building block into larger molecules, such as peptides or drug candidates, researchers can create probes to study binding events with biological targets like proteins and enzymes. scbt.com Changes in the chemical environment around the fluorine atom upon binding can be detected as shifts in the ¹⁹F-NMR spectrum, providing valuable information about binding affinity, kinetics, and the conformation of the ligand-target complex. Furthermore, fluorinated compounds are widely used in the development of Positron Emission Tomography (PET) imaging agents, and this molecule could serve as a precursor for such tools. scbt.com
Scaffold in the Synthesis of Potential Bioactive Compounds
The molecular framework of this compound is a suitable scaffold for synthesizing potentially bioactive compounds. The term "scaffold" refers to a core chemical structure upon which various functional groups can be appended to create a diverse range of derivatives. The introduction of fluorine into pharmaceutical candidates is a common strategy to enhance their efficacy and pharmacokinetic properties. e-bookshelf.deacs.org
The functional groups on the this compound scaffold allow for diversification through various chemical reactions, as detailed in the table below.
| Functional Group | Potential Modification | Resulting Derivative Class |
| Carboxylic Acid | Reaction with amines | Amides |
| Reaction with alcohols | Esters | |
| Hydroxymethyl Group | Reaction with alkyl halides | Ethers |
| Oxidation | Aldehydes, Carboxylic Acids | |
| Aromatic Ring | Further substitution (if conditions allow) | Poly-substituted aromatics |
This table illustrates how the scaffold can be modified to generate a library of compounds for biological screening.
This compound is a key intermediate for preparing analogs of existing bioactive molecules with the goal of enhancing their chemical or biological properties. Fluorine substitution can lead to profound changes in a molecule's behavior. For example, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. wikipedia.org It can also increase the binding affinity of a ligand for its target protein by forming favorable electrostatic or hydrogen-bonding interactions. scbt.com By using this compound, chemists can systematically introduce these beneficial properties into a target molecule to create improved analogs.
Substituted fluorobenzoic acid scaffolds are of significant interest in the design of enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, serving as crucial tools in medicine to treat a wide range of diseases. wikipedia.org The specific arrangement of functional groups can be tailored to fit into the active site of a target enzyme, blocking its function.
While direct evidence for this compound in this role is not prominent in available literature, the closely related analog, 4-Fluoro-3-hydroxybenzoic acid , has been documented as a starting material for the synthesis of potent inhibitors of the enzyme β-arylsulfotransferase IV (β-AST-IV). This enzyme is involved in the metabolism of various phenolic compounds. Potent inhibitors derived from the hydroxy-analog include purine (B94841) derivatives, highlighting the utility of this general scaffold in constructing enzyme inhibitors. nih.gov
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. e-bookshelf.deresearchgate.net this compound is a valuable precursor for the synthesis of diverse heterocyclic systems. The two functional groups, carboxylic acid and hydroxymethyl, can participate in cyclization reactions with appropriate binucleophilic reagents.
For example:
Reaction with a 1,2-aminoalcohol could lead to the formation of a benzoxazine (B1645224) derivative.
The hydroxymethyl group can be converted to a halomethyl group (e.g., -CH₂Br), which is a reactive electrophile. This intermediate can then undergo intramolecular or intermolecular cyclization to form various fused or unfused heterocyclic rings.
The versatility of fluorinated benzoic acids as precursors for heterocycles like oxadiazoles (B1248032) has been demonstrated, underscoring the potential of the title compound in this area of synthetic chemistry. e-bookshelf.de
Applications in Specialized Organic Transformations (e.g., Click Chemistry)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. echelon-inc.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. echelon-inc.com This reaction has found widespread use in drug discovery, bioconjugation, and materials science.
This compound can be readily converted into a reagent suitable for click chemistry. The functional groups provide convenient handles for introducing either an azide (B81097) or an alkyne moiety.
Possible Modifications for Click Chemistry:
Conversion to an Azide: The hydroxymethyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by sodium azide to yield 4-fluoro-3-(azidomethyl)benzoic acid . This azide-functionalized molecule can then be "clicked" with any alkyne-containing molecule.
Conversion to an Alkyne: The carboxylic acid can be coupled with an amino-alkyne (e.g., propargylamine) via standard amide bond formation protocols. Alternatively, the hydroxymethyl group could be used to form an ether with an alkyne-containing alcohol (e.g., propargyl alcohol).
These modifications transform this compound into a modular building block that can be used to link different molecular fragments together with high efficiency and specificity, leveraging the power of modern ligation chemistry.
Integration in the Synthesis of Advanced Materials and Functional Molecules
This compound serves as a versatile building block in the synthesis of a variety of advanced materials and functional molecules. Its distinct structural features—a carboxylic acid group for amide or ester formation, a hydroxymethyl group for further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability—make it a valuable precursor in medicinal chemistry and materials science. ossila.comcymitquimica.com
Synthesis of Functional Molecules for Pharmaceutical Applications
The primary application of this compound in synthetic organic chemistry is in the creation of biologically active molecules for drug discovery. ossila.com The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxymethyl) groups influences the acidity and reactivity of the carboxylic acid, making it a compound of interest for various chemical transformations. cymitquimica.com
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors:
Recent research has focused on the development of IRAK4 inhibitors for the treatment of certain cancers and inflammatory diseases. google.com this compound has been utilized as a key intermediate in the synthesis of potent IRAK4 inhibitors. The carboxylic acid moiety of the molecule is typically activated and coupled with various amine-containing scaffolds to produce the final inhibitor.
| Intermediate | Coupling Partner | Resulting Compound Class | Therapeutic Target |
| This compound | Amine-containing heterocyclic scaffolds | IRAK4 Inhibitors | Cancer, Inflammatory Diseases |
This table is based on synthetic strategies described in the literature for IRAK4 inhibitors. google.comnih.gov
P2X7 Receptor Antagonists:
The P2X7 receptor is a target for therapeutic intervention in inflammatory diseases. nih.govnih.gov Derivatives of fluorinated benzoic acids have been investigated as P2X7 receptor antagonists. The synthesis often involves the amidation of the carboxylic acid group of a benzoic acid derivative with a suitable amine, creating a diverse library of compounds for pharmacological evaluation. researchgate.net
Stearoyl-CoA Desaturase (SCD) Inhibitors:
SCD is an enzyme implicated in metabolic diseases and cancer. nih.govmedchemexpress.com Fluorinated benzoic acid derivatives are explored as building blocks for SCD inhibitors. nih.gov The synthesis of these inhibitors often involves coupling the benzoic acid moiety with various heterocyclic amines to achieve high potency and selectivity.
Derivatives with Potential Antimicrobial and Antifungal Activity:
Research has also been conducted on the synthesis of new derivatives of 4-fluorobenzoic acid to develop novel bioactive compounds with potential antimicrobial and antifungal properties. globalscientificjournal.com These synthetic pathways often involve the conversion of the carboxylic acid to an amide or hydrazide, followed by further reactions to generate a series of derivatives for biological screening. researchgate.net
Application in the Synthesis of Advanced Materials
While the predominant use of this compound is in medicinal chemistry, its structural motifs are also relevant to the field of materials science, particularly in the synthesis of liquid crystals.
Bent-Core Liquid Crystals:
Research into bent-shaped liquid crystals has utilized a central core of 4-substituted 3-hydroxybenzoic acid to create materials with specific mesomorphic properties. researchgate.net In a study, a structurally similar compound, 4-fluoro-3-hydroxybenzoic acid, was used as the central bent unit. The synthesis involved the esterification of the hydroxyl and carboxyl groups to introduce long alkyl chains, which are crucial for the formation of liquid crystalline phases. The fluorine substituent was shown to be instrumental in tuning the mesomorphic behavior of these materials. researchgate.net Although this study used a hydroxyl group instead of a hydroxymethyl group, it highlights the potential of this compound as a central core for novel liquid crystalline materials.
| Central Core | Synthetic Modification | Material Class | Key Property |
| 4-Fluoro-3-hydroxybenzoic acid | Esterification with long-chain alkoxybenzoates | Bent-Core Liquid Crystals | Tunable mesomorphic properties |
This table is based on research on structurally similar bent-core liquid crystals. researchgate.net
While fluorinated aromatic carboxylic acids are generally explored in the development of novel polymers, specific examples detailing the integration of this compound into polymer chains are not extensively documented in the reviewed literature. nbinno.com
Future Research Directions and Emerging Trends in 4 Fluoro 3 Hydroxymethyl Benzoic Acid Chemistry
Development of Novel Asymmetric Synthesis Routes to Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as chirality often governs biological activity and material properties. The hydroxymethyl group of 4-Fluoro-3-(hydroxymethyl)benzoic acid presents a key opportunity for the introduction of a stereocenter. Future research will likely focus on developing novel organocatalytic and transition-metal-catalyzed methods to access chiral derivatives with high enantioselectivity.
Bifunctional organocatalysts, which can activate both the nucleophile and electrophile, are a promising tool for the enantioselective synthesis of axially chiral benzamides and other complex structures. beilstein-journals.orgnih.gov These catalysts could be employed in reactions involving the derivatization of the carboxyl group of this compound. Furthermore, the development of asymmetric Guerbet reactions, which couple alcohols to form new, chiral alcohols, could be adapted to utilize the hydroxymethyl moiety, offering a sustainable, atom-economical route to more complex chiral structures. liverpool.ac.uk
Key research efforts could be directed towards:
Asymmetric Transfer Hydrogenation: Catalytic reduction of a precursor ketone or aldehyde derivative using chiral catalysts to yield enantiomerically enriched secondary alcohols.
Organocatalytic Acylation: Kinetic resolution of a racemic derivative of the hydroxymethyl group using chiral catalysts to isolate one enantiomer.
Chiral Phase-Transfer Catalysis: Asymmetric alkylation of the hydroxymethyl group to introduce a chiral ether linkage.
| Target Chiral Derivative | Potential Asymmetric Method | Key Catalyst Class | Anticipated Advantage |
|---|---|---|---|
| (R)- or (S)-4-Fluoro-3-(1-hydroxyethyl)benzoic acid | Asymmetric reduction of 3-acetyl-4-fluorobenzoic acid | Chiral Ruthenium or Rhodium complexes | High enantioselectivity and yield |
| Chiral esters of this compound | Dynamic kinetic resolution of the alcohol | Lipases combined with a metal catalyst | Conversion of the entire racemic starting material to a single enantiomer product |
| Atropisomeric amides | Atroposelective N-acylation | Chiral Phosphoric Acids or bifunctional amine-thioureas | Direct construction of N-N or C-N axial chirality rsc.org |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional chemo-, regio-, and stereoselectivity. researchhub.comnih.gov The functional groups of this compound are amenable to a variety of enzymatic transformations.
Carboxylic acid reductases (CARs) have emerged as powerful biocatalysts for the reduction of carboxylic acids to aldehydes. nih.govrsc.org Applying a CAR to this compound could yield 4-fluoro-3-(hydroxymethyl)benzaldehyde, a valuable intermediate, avoiding the use of harsh chemical reducing agents. researchgate.netresearchgate.net Furthermore, alcohol dehydrogenases (ADHs) could be used for the selective oxidation of the hydroxymethyl group or for the asymmetric reduction of a corresponding aldehyde, providing access to chiral alcohols. nih.gov Lipases are another class of enzymes that could be exploited for the enantioselective esterification or hydrolysis of esters derived from the hydroxymethyl group.
Future research in this area would involve:
Enzyme Screening: Identifying and screening novel enzymes (e.g., from extremophiles) for activity on this compound and its derivatives.
Enzyme Engineering: Using directed evolution or rational design to improve the activity, stability, and selectivity of candidate enzymes.
Multi-Enzyme Cascades: Designing one-pot reaction sequences where multiple enzymatic steps are combined to build molecular complexity efficiently.
| Functional Group | Enzyme Class | Transformation | Potential Product |
|---|---|---|---|
| Carboxylic Acid | Carboxylic Acid Reductase (CAR) | Reduction | 4-Fluoro-3-(hydroxymethyl)benzaldehyde |
| Hydroxymethyl | Alcohol Dehydrogenase (ADH) | Oxidation | 4-Fluoro-3-formylbenzoic acid |
| Hydroxymethyl | Lipase/Esterase | Enantioselective acylation | Chiral ester + remaining alcohol enantiomer |
| Aromatic Ring | Dioxygenase | Hydroxylation | Catechol derivatives |
Implementation in Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and straightforward scalability. scispace.comirost.irnih.gov For the synthesis and derivatization of fluorinated compounds like this compound, this technology is particularly promising. beilstein-journals.org
The synthesis of many fluorinated aromatics can involve hazardous reagents or highly exothermic steps, which are managed more safely in the small, controlled environment of a microreactor. durham.ac.ukvapourtec.com Subsequent derivatization reactions, such as nitration, halogenation, or amidation, can be optimized rapidly by varying flow rates, temperatures, and reagent ratios, significantly accelerating the discovery of new derivatives. doaj.orgresearchgate.net The ease of scaling up a flow process—often by "numbering-up" (running multiple reactors in parallel) rather than redesigning a larger vessel—makes it highly attractive for producing active pharmaceutical ingredients (APIs) and other fine chemicals. irost.ir
Future implementation could include:
Telescoped Synthesis: Developing multi-step sequences where the output of one flow reactor is fed directly into the next, eliminating intermediate workup and purification steps.
Photochemistry in Flow: Utilizing the large surface-area-to-volume ratio of microreactors to perform efficient photochemical transformations on derivatives of the parent compound.
Automated Optimization: Integrating flow reactors with automated systems for real-time analysis and optimization of reaction conditions, enabling high-throughput screening of reaction parameters.
| Parameter | Conventional Batch Process | Flow Chemistry / Microreactor |
|---|---|---|
| Safety | Risk of thermal runaway with exothermic reactions | Excellent heat dissipation, minimal reagent volume at any time |
| Scalability | Requires re-optimization for larger vessels | Seamless scaling by extending run time or parallelization |
| Reaction Time | Hours | Seconds to minutes |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time |
Advanced Computational Design and In Silico Screening for New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Using this compound as a central scaffold, in silico methods can be used to design and evaluate vast virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.gov
The process typically begins with identifying a biological target, such as an enzyme active site. nih.gov Derivatives of the scaffold can then be computationally docked into this site to predict their binding affinity and orientation. The unique electronic properties of the fluorine atom can be leveraged to enhance binding interactions or improve metabolic stability. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, further refining the design process. Beyond binding, computational tools can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline.
Future research will leverage:
AI and Machine Learning: Employing machine learning algorithms to analyze large datasets and predict the properties of novel derivatives with greater speed and accuracy.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model reaction mechanisms and transition states with high accuracy, aiding in the design of enzyme inhibitors or novel catalysts.
De Novo Design: Utilizing algorithms to design entirely new molecules based on the scaffold that are optimized for a specific target, moving beyond simple derivatization. biorxiv.orgbiorxiv.org
| Step | Description | Computational Tool/Method |
|---|---|---|
| 1. Scaffold Selection | Use this compound as the core structure | Molecular modeling software |
| 2. Virtual Library Generation | Enumerate derivatives by adding various functional groups | Combinatorial library generators |
| 3. Molecular Docking | Predict binding modes and affinities against a protein target | AutoDock, Glide, GOLD |
| 4. ADMET Prediction | Estimate pharmacokinetic and toxicity profiles | QikProp, SwissADME |
| 5. Candidate Prioritization | Rank compounds based on predicted affinity and drug-likeness | Scoring functions and data analysis |
Expanding the Scope of Derivatization for Sensing and Imaging Applications
The structural features of this compound make it an attractive platform for the development of chemical sensors and imaging agents. The fluorine atom is a particularly valuable label, as the ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and exhibits a wide chemical shift range, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) studies with no background signal in biological systems. nih.govresearchgate.netacs.org
The carboxylic acid and hydroxymethyl groups serve as convenient handles for conjugation. They can be used to attach the fluorinated core to biomolecules, polymers, or fluorescent dyes. For example, derivatives could be designed as ¹⁹F NMR probes to report on their local environment (e.g., pH, ion concentration) or to study ligand-protein binding. nih.govrsc.org Alternatively, the scaffold could be incorporated into larger molecules to create fluorescent probes that signal the presence of a specific analyte through changes in their emission properties. nih.gov With the use of the ¹⁸F isotope, derivatives could also be developed as tracers for Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. mdpi.com
Promising future applications include:
¹⁹F NMR Biosensors: Designing derivatives where the ¹⁹F chemical shift is sensitive to binding events, allowing for the screening of enzyme inhibitors or protein-ligand interactions. nih.gov
Fluorescent Probes: Synthesizing conjugates with fluorophores to create sensors for metal ions, reactive oxygen species, or specific biomolecules. acs.orgnih.gov
PET Imaging Agents: Developing methods for the late-stage introduction of ¹⁸F to create radiotracers for imaging metabolic processes or disease states in vivo.
| Application | Modality | Required Derivatization | Principle of Operation |
|---|---|---|---|
| Fragment-based drug screening | ¹⁹F NMR | Use the parent compound or simple derivatives | Changes in ¹⁹F NMR signal upon binding to a target protein |
| Enzyme activity probe | Fluorescence | Attach a fluorophore and a quencher via enzyme-cleavable linkers | Enzymatic cleavage separates fluorophore and quencher, leading to a fluorescence signal |
| Tumor imaging | Positron Emission Tomography (PET) | Incorporate the ¹⁸F isotope and potentially a tumor-targeting moiety | Radiolabeled probe accumulates in tumor tissue, allowing for visualization by PET scan |
Q & A
Q. What are the common synthetic routes for 4-Fluoro-3-(hydroxymethyl)benzoic acid?
- Methodological Answer : A typical synthesis involves starting with a methoxy-substituted benzoic acid precursor. For example, fluoro-methoxy intermediates (e.g., 3-fluoro-4-methoxybenzoic acid) can undergo demethylation using reagents like BBr₃ in anhydrous conditions to yield hydroxyl groups . Subsequent hydroxymethylation may employ Mannich-type reactions or reductive amination, depending on the desired regioselectivity. Post-synthetic purification often requires HPLC with reversed-phase columns (e.g., C18) and mobile phases containing acetic acid/methanol mixtures to achieve >95% purity .
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the hydroxymethyl (-CH₂OH) and fluorine positions. For example, the hydroxymethyl proton typically appears as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent fluorine .
- HPLC : Used to assess purity, often with UV detection at 254 nm .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, particularly for polymorph studies .
Advanced Research Questions
Q. How can researchers address low yields during fluorination or hydroxymethylation steps?
- Methodological Answer : Low yields in fluorination may stem from incomplete halogen exchange or side reactions. Optimize by:
- Using electrophilic fluorinating agents (e.g., Selectfluor®) to enhance regioselectivity .
- Adjusting reaction temperature (e.g., 45°C for 1 hour) to balance reactivity and decomposition .
For hydroxymethylation, steric hindrance can reduce efficiency. Strategies include: - Protecting the carboxylic acid group with tert-butyl esters to improve reaction kinetics .
- Employing microwave-assisted synthesis to accelerate reaction times .
Q. What are the strategies for modifying the hydroxymethyl group to enhance bioactivity?
- Methodological Answer : Functionalization of the hydroxymethyl group is key for structure-activity relationship (SAR) studies:
- Esterification : React with acyl chlorides (e.g., acetyl chloride) to improve membrane permeability .
- Protection-Deprotection : Use silyl ethers (e.g., TBSCl) to temporarily block the hydroxymethyl group during multi-step syntheses .
- Conjugation : Link to peptide backbones via carbodiimide-mediated coupling (e.g., EDC/HOBt) for targeted drug delivery .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer : Biological assays should focus on mechanistic pathways:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to study binding to targets like cyclooxygenase-2 (COX-2) .
- Receptor Binding : Radioligand displacement assays (e.g., with ³H-labeled ligands) quantify affinity for G-protein-coupled receptors .
- Cellular Uptake : Track intracellular accumulation using fluorescent derivatives (e.g., BODIPY conjugates) via confocal microscopy .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. To resolve:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and validate melting ranges .
- Replicate synthesis under strictly anhydrous conditions to minimize hydrate formation, which alters melting points .
- Cross-validate NMR data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to confirm peak assignments .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
